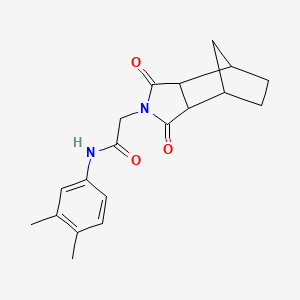![molecular formula C26H26N4O3 B11593419 (2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11593419.png)
(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The phenoxy group is introduced via nucleophilic substitution reactions.
- Common reagents include phenols and alkyl halides, with the reaction typically carried out in polar aprotic solvents.
Attachment of the Piperidine Moiety:
- The piperidine group is attached through amide bond formation.
- This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts.
Formation of the Enenitrile Group:
- The final step involves the introduction of the enenitrile group through condensation reactions.
- Reaction conditions may include the use of strong bases and dehydrating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phenoxy and pyrido[1,2-a]pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Products may include phenolic derivatives and N-oxides.
Reduction: Reduced products may feature hydroxyl groups and secondary amines.
Substitution: Substituted products can vary widely depending on the reagents used, leading to derivatives with altered functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrido[1,2-a]pyrimidine Core:
- Starting with a suitable pyrimidine derivative, the core structure is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures.
Applications De Recherche Scientifique
(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- **(2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
- (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
- (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
Uniqueness:
- The unique combination of functional groups in (2E)-3-[2-(2,3-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C26H26N4O3 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C26H26N4O3/c1-17-9-7-11-22(19(17)3)33-24-21(26(32)30-14-8-10-18(2)23(30)28-24)15-20(16-27)25(31)29-12-5-4-6-13-29/h7-11,14-15H,4-6,12-13H2,1-3H3/b20-15+ |
Clé InChI |
ZLRPZZYMFYEIDR-HMMYKYKNSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCCCC4)C |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11593339.png)
![(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593345.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)

![1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11593358.png)
![6-amino-8-(5-bromo-2-ethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593359.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593360.png)
![6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593362.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593371.png)

![(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593391.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11593396.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11593407.png)
